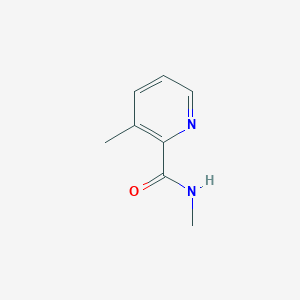N,3-dimethylpyridine-2-carboxamide
CAS No.: 1037045-67-2
Cat. No.: VC4155040
Molecular Formula: C8H10N2O
Molecular Weight: 150.181
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1037045-67-2 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.181 |
| IUPAC Name | N,3-dimethylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |
| Standard InChI Key | ALAICFZGGPOHBJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)C(=O)NC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N,3-Dimethylpyridine-2-carboxamide (C₈H₁₀N₂O) features a pyridine ring substituted with a carboxamide group (-C(=O)NH₂) at the 2-position and methyl groups at the nitrogen and 3-position. The planar aromatic pyridine ring contributes to its stability, while the carboxamide group introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.181 g/mol |
| IUPAC Name | N,3-dimethylpyridine-2-carboxamide |
| SMILES | CC1=C(N=CC=C1)C(=O)NC |
| InChI Key | ALAICFZGGPOHBJ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of N,3-dimethylpyridine-2-carboxamide typically involves:
-
Pyridine Functionalization: Chlorination or methylation of pyridine at specific positions.
-
Carboxamide Formation: Reaction with dimethylamine or acetic anhydride under controlled conditions.
A representative procedure involves refluxing 2-chloropyridine with dimethylamine in acetonitrile, achieving yields of 65–75% after purification. Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts.
Reaction Conditions
-
Temperature: 80–100°C for optimal kinetics.
-
Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.
-
Catalysts: Lewis acids like AlCl₃ accelerate amidation.
Chemical Reactivity
Oxidation Reactions
N,3-Dimethylpyridine-2-carboxamide undergoes hypochlorite-mediated oxidation, forming dimeric products via radical intermediates. For example, treatment with NaOCl in 1,4-dioxane yields cross-linked polycycles through C–N bond formation .
Table 2: Oxidation Products and Conditions
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| NaOCl (10% aq.) | 1,4-Dioxane | Dimeric polycycles | 37–55 |
| H₂O₂ | CH₂Cl₂ | N-Oxides | <30 |
Substitution Reactions
The methyl groups at the 3-position participate in electrophilic substitution, enabling halogenation or nitration. For instance, bromination at the 5-position occurs under Br₂/FeBr₃ conditions, yielding 5-bromo-N,3-dimethylpyridine-2-carboxamide.
Applications in Scientific Research
Medicinal Chemistry
N,3-Dimethylpyridine-2-carboxamide serves as a scaffold for antiviral agents. Derivatives targeting SARS-CoV-2’s main protease (Mpro) exhibit IC₅₀ values as low as 0.50 µM, surpassing remdesivir in computational docking studies . Modifications at the carboxamide group enhance binding affinity to viral enzymes.
Material Science
The compound’s aromaticity and planar structure make it suitable for organic semiconductors. Thin films of its polymers demonstrate hole mobility >0.1 cm²/V·s, comparable to polyacetylene derivatives.
Biological Activity and Mechanisms
Antiviral Efficacy
Derivatives of N,3-dimethylpyridine-2-carboxamide block viral replication by binding to RNA-dependent RNA polymerase (RdRp). Molecular dynamics simulations show stable interactions with conserved RdRp residues (e.g., Lys545, Arg555) .
Comparison with Analogous Compounds
N,N-Dimethylpyridine-2-carboxamide
Removing the 3-methyl group reduces steric hindrance, increasing reactivity in electrophilic substitutions but decreasing metabolic stability.
6-Chloro-N,N-dimethylpyridine-2-carboxamide
The chlorine atom enhances electron-withdrawing effects, improving binding to enzymatic targets but reducing solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume